2,2,3,4,4,4-Hexafluoro-1-butanol
Overview
Description
2,2,3,4,4,4-Hexafluoro-1-butanol is a fluorinated alcohol with the molecular formula C4H4F6O. It is characterized by the presence of six fluorine atoms, making it a highly fluorinated compound. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known to be used in the preparation of fluorinated cationic guar gum (fcgg) .
Mode of Action
It is known to be employed as a solvent to evaluate the dynamic nuclear polarization (DNP) parameters for the solutions of free radicals .
Result of Action
It is known to be used in the preparation of fluorinated cationic guar gum (FCGG), which suggests it may have applications in the modification of natural polymers .
Biochemical Analysis
Biochemical Properties
2,2,3,4,4,4-Hexafluorobutan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a solvent to evaluate dynamic nuclear polarization (DNP) parameters for solutions of free radicals . The compound’s interactions with biomolecules are primarily driven by its fluorinated nature, which can influence the hydrophobic and hydrophilic balance in biochemical environments.
Cellular Effects
The effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cell membranes can affect membrane fluidity and permeability, leading to changes in cellular homeostasis . Additionally, its impact on gene expression can result in the modulation of various cellular pathways, thereby influencing cell behavior and function.
Molecular Mechanism
At the molecular level, 2,2,3,4,4,4-Hexafluorobutan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s fluorinated structure allows it to form unique interactions with proteins and nucleic acids, potentially altering their function and stability . These interactions can result in changes in gene expression and protein activity, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2,3,4,4,4-Hexafluorobutan-1-ol remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . Toxic or adverse effects at high doses include potential damage to cellular structures and disruption of metabolic processes.
Metabolic Pathways
2,2,3,4,4,4-Hexafluorobutan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s fluorinated nature can influence metabolic flux and metabolite levels, potentially leading to alterations in energy production and utilization . Understanding these metabolic pathways is crucial for predicting the compound’s long-term effects on biological systems.
Transport and Distribution
The transport and distribution of 2,2,3,4,4,4-Hexafluorobutan-1-ol within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its biochemical activity and potential toxicity.
Subcellular Localization
The subcellular localization of 2,2,3,4,4,4-Hexafluorobutan-1-ol is determined by its interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function within these subcellular locations can influence various biochemical processes, including enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,4,4,4-Hexafluoro-1-butanol can be synthesized through the reaction of methanol with hexafluoropropene in the presence of a free radical initiator such as di-isopropyl . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4,4-Hexafluoro-1-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohol derivatives .
Scientific Research Applications
2,2,3,4,4,4-Hexafluoro-1-butanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: This compound has one additional fluorine atom compared to 2,2,3,4,4,4-Hexafluoro-1-butanol, which can affect its chemical properties and reactivity.
1H,1H,3H-Perfluoro-1-butanol: Another fluorinated alcohol with similar applications but different structural properties.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its high degree of fluorination makes it particularly valuable in applications requiring high chemical stability and reactivity .
Properties
IUPAC Name |
2,2,3,4,4,4-hexafluorobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFXLZRISXUAIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870523 | |
Record name | 1H,1H,3H-Perfluorobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-31-0 | |
Record name | 2,2,3,4,4,4-Hexafluoro-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=382-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,4,4,4-Hexafluorobutan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,1H,3H-Perfluorobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,4,4,4-hexafluorobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.